molecular formula C40H43N2O2+ B13114050 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium

Cat. No.: B13114050
M. Wt: 583.8 g/mol
InChI Key: MQFHWNVLHOOSOL-UHFFFAOYSA-O
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Description

This compound belongs to a class of cyanine dyes featuring a benzo[e]indolium core, a conjugated penta-1,3-dienyl bridge, and functionalized substituents. Its structure includes two benzo[e]indolium moieties linked via a polymethine chain, with one indolium unit substituted with a 5-carboxypentyl group and the other with trimethyl groups. The carboxypentyl group introduces a carboxylic acid functionality, enhancing hydrophilicity and enabling conjugation with biomolecules or polymers . Such derivatives are often utilized in bioimaging, photodynamic therapy, and nanoparticle tracers due to their near-infrared (NIR) absorption/emission properties and tunable solubility .

Properties

Molecular Formula

C40H43N2O2+

Molecular Weight

583.8 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid

InChI

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3/p+1

InChI Key

MQFHWNVLHOOSOL-UHFFFAOYSA-O

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

The compound 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium (CAS No. 1449661-34-0) is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

This compound exhibits potential as a therapeutic agent due to its structural similarities to known pharmacophores. Research indicates that derivatives of benzoindoles are often explored for their anticancer and anti-inflammatory properties. Investigations into the compound's pharmacodynamics and pharmacokinetics could yield valuable insights into its efficacy as a drug candidate.

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of benzoindole derivatives, compounds similar to this one demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Biochemical Research

The compound's unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can be harnessed for studying enzyme inhibition or receptor binding.

Case Study: GPCR Modulation

Recent studies have focused on G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. Compounds like this one have been screened for their ability to modulate GPCR activity, offering potential pathways for drug development targeting neurological disorders.

Materials Science

Due to its complex structure and potential for functionalization, this compound may find applications in materials science, particularly in the development of organic semiconductors or photonic devices.

Case Study: Organic Photovoltaics

Research has indicated that compounds with similar structural motifs can be utilized in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing solar cell efficiency.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a fluorescent dye, it binds to biological molecules, allowing for visualization under specific light conditions. In therapeutic applications, it may interact with cellular receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally analogous to other benzo[e]indolium derivatives but differs in substituents and linker groups. Key comparisons include:

Compound Name / ID Substituents Key Properties Applications References
Target Compound 5-Carboxypentyl, trimethyl Hydrophilic (carboxylic acid), pH-sensitive conjugation sites Potential drug delivery, bioimaging
3-(3-Sulfopropyl) Derivative 3-Sulfopropyl, methacryloyloxyethyl carbamoyl pyridinyl High water solubility (sulfonate group), polymerizable methacrylate Neuronal tracers in polymeric nanoparticles
Cy5.5-H1402 Chloride counterion, dichlorocarbazole substituent NIR fluorescence, 71% synthesis yield Liver-targeted drug delivery (PLGA nanoparticles)
Ethyl-Substituted Analogue Ethyl group (instead of trimethyl) Reduced steric hindrance, standard handling precautions General cyanine dye applications

Key Observations :

  • The carboxypentyl group distinguishes the target compound by enabling covalent conjugation (e.g., amide bond formation) with targeting ligands or carriers, a feature absent in sulfonated derivatives .
  • Sulfonate groups (e.g., 3-sulfopropyl) enhance aqueous solubility but limit cellular uptake due to their anionic nature, making them suitable for extracellular tracers .
  • Chloride counterions (as in Cy5.5-H1402) improve stability and are common in NIR dyes for in vivo imaging .

Biological Activity

The compound 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium (CAS No. 1449661-34-0) is a complex organic molecule belonging to the class of benz[e]indolium salts. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C40H43N2O2C_{40}H_{43}N_{2}O_{2} with a molecular weight of approximately 583.78 g/mol. The compound is characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C₄₀H₄₃N₂O₂
Molecular Weight 583.78 g/mol
CAS Number 1449661-34-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Fluorescence Resonance Energy Transfer (FRET) : This compound can act as a fluorescent probe, allowing for the tracking of cellular processes.
  • Protein Binding : It may bind to specific proteins or nucleic acids, altering their function and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of benz[e]indolium compounds possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Vasorelaxant Activity

Certain analogs have been reported to exhibit vasorelaxant properties, which may be beneficial in treating cardiovascular diseases. These compounds can induce relaxation of vascular smooth muscle cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of related compounds:

  • Synthesis and Evaluation :
    A study synthesized a series of 1,3-dihydro-2H-benzazepin derivatives and evaluated their bradycardic activity, revealing that modifications in structure could enhance vasorelaxant effects .
  • Antioxidant Screening :
    Another investigation highlighted the antioxidant potential of similar benz[e]indolium compounds, comparing their efficacy to standard antioxidants like ascorbic acid .
  • Fluorescent Imaging Applications :
    Research has explored the use of this compound as a fluorescent marker in cellular imaging, demonstrating its utility in tracking cellular processes and dynamics .

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